REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:10][CH2:11][CH2:12][CH3:13])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1>C1C=CC=CC=1.O=[Mn]=O>[Cl:1][C:2]1[C:3]([O:10][CH2:11][CH2:12][CH3:13])=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH:8]=[O:9]
|
Type
|
CUSTOM
|
Details
|
After stirring for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution was filtered over diatomaceous earth
|
Type
|
WASH
|
Details
|
the pad rinsed with CH2Cl2 (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated to a clear oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, hexanes/EtOAc, 98:2)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=O)C=CC1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |